molecular formula C₃₁H₃₃D₇O₃ B1146685 Menaquinone 4-d7 2,3-Epoxide CAS No. 1233937-43-3

Menaquinone 4-d7 2,3-Epoxide

Cat. No.: B1146685
CAS No.: 1233937-43-3
M. Wt: 467.69
InChI Key:
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Description

Menaquinone 4-d7 2,3-Epoxide is a synthetic derivative of menaquinone-4, a form of vitamin K2. This compound is labeled with deuterium (d7), which makes it useful in various scientific studies, particularly in the field of biochemistry and pharmacology. The epoxide form indicates the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring structure. This compound is primarily used in research to study the metabolism and function of vitamin K2 and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone 4-d7 2,3-Epoxide typically involves the deuteration of menaquinone-4 followed by epoxidation. The deuteration process can be achieved through the use of deuterated reagents or solvents, which replace the hydrogen atoms with deuterium. The epoxidation step involves the reaction of menaquinone-4 with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxide ring.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the production process would involve large-scale synthesis using similar methods as described above, with additional steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Menaquinone 4-d7 2,3-Epoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of menaquinone-4.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Further oxidized forms of menaquinone.

    Reduction: Menaquinone-4 hydroquinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Menaquinone 4-d7 2,3-Epoxide is used in a wide range of scientific research applications:

    Chemistry: Studying the chemical properties and reactivity of vitamin K2 derivatives.

    Biology: Investigating the role of vitamin K2 in biological systems, including its metabolism and function.

    Medicine: Researching the potential therapeutic effects of vitamin K2 derivatives in conditions such as osteoporosis and cardiovascular diseases.

    Industry: Used in the development of analytical methods for the detection and quantification of vitamin K2 and its metabolites.

Mechanism of Action

The mechanism of action of Menaquinone 4-d7 2,3-Epoxide involves its role as a cofactor in the gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and other physiological functions. The epoxide form is reduced back to the active hydroquinone form by the enzyme vitamin K epoxide reductase (VKORC1), which is a key step in the vitamin K cycle.

Comparison with Similar Compounds

Similar Compounds

    Vitamin K1 (Phylloquinone): Another form of vitamin K, primarily found in plants.

    Menaquinone-7 (MK-7): A long-chain form of vitamin K2 with a longer half-life in the body.

    Menadione (Vitamin K3): A synthetic form of vitamin K used in animal feed and supplements.

Uniqueness

Menaquinone 4-d7 2,3-Epoxide is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry analysis. The epoxide form also provides a distinct chemical structure that can be used to study specific biochemical pathways and reactions involving vitamin K2.

Properties

CAS No.

1233937-43-3

Molecular Formula

C₃₁H₃₃D₇O₃

Molecular Weight

467.69

Synonyms

1a,7a-Dihydro-1a-methyl-7a-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-naphth[2,3-b]oxirene-2,7-dione-d7;  (E,E,E)-1a,7a-Dihydro-1a-methyl-7a-_x000B_(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)naphth[2,3-b]oxirene-2,7-dione-d7; 

Origin of Product

United States

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